N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide
Description
This compound features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. An ethyl linker connects the thiazole to a 5-methylthiophene-2-sulfonamide moiety. Its molecular formula is C₁₉H₁₈ClN₃O₂S₂ (MW: 422.95 g/mol), as reported in screening data .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S3/c1-11-3-8-16(23-11)25(21,22)19-10-9-15-12(2)20-17(24-15)13-4-6-14(18)7-5-13/h3-8,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLOPNBAVERRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 348.87 g/mol
- CAS Number : 866018-64-6
This compound features a thiazole moiety, which is known for its pharmacological importance, particularly in the development of anticancer and antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including variants similar to this compound. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly enhance cytotoxicity against various cancer cell lines.
Research Findings
- Cytotoxicity Studies :
- Mechanism of Action :
Antimicrobial Activity
The sulfonamide group in this compound contributes to its antibacterial properties. Sulfonamides are known for their broad-spectrum antimicrobial activity.
Research Findings
- Antibacterial Assays :
- Studies have demonstrated that related thiazole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like norfloxacin .
- The presence of substituents on the thiazole ring can enhance antibacterial potency through improved binding affinity to bacterial enzymes .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urea levels in the body.
Research Findings
- Enzyme Inhibition Studies :
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazole derivatives for their anticancer effects on human glioblastoma cells. Among these, a derivative structurally similar to this compound demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy .
Case Study 2: Antimicrobial Potential
In another investigation, derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the thiazole structure significantly increased antimicrobial activity, making them promising candidates for further development .
Comparison with Similar Compounds
Structural Analogues from Sulfonamide-Thiazole Families
lists six sulfonamide-thiazole derivatives with variations in substituents (Table 1). Key differences include:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (R1, R2) | Molecular Formula | MW (g/mol) |
|---|---|---|---|
| Target Compound | R1 = Cl; R2 = 5-methylthiophene | C₁₉H₁₈ClN₃O₂S₂ | 422.95 |
| N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide | R1 = F; R2 = 4-methoxy-3-methylbenzene | C₂₀H₂₁FN₂O₃S₂ | 420.52 |
| N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide | R1 = Cl; R2 = 2,4-dimethylbenzene | C₂₀H₂₁ClN₂O₂S₂ | 420.98 |
| N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | R1 = OCH₃; R2 = tetrahydronaphthalene | C₂₃H₂₆N₂O₃S₂ | 442.60 |
Key Observations :
Comparison with Thiazole Derivatives from Hantzsch Cyclization
describes thiazole derivatives synthesized via Hantzsch cyclization, such as N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da). Unlike the target compound, 4da lacks a sulfonamide group but includes a benzamide substituent.
Pyrimidine-Thiazole Hybrids
reports 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine (C₁₈H₁₄ClN₅S₂). The pyrimidine ring introduces additional hydrogen-bonding sites compared to the target compound’s thiophene-sulfonamide, which may alter pharmacokinetic properties .
Spectral and Physicochemical Analysis
- IR Spectroscopy : The absence of C=O stretches (~1660 cm⁻¹) in the target compound (unlike hydrazinecarbothioamides in ) confirms the absence of carbonyl groups, consistent with sulfonamide-thiazole architecture .
- Molecular Weight Trends : Lower MW analogs (e.g., 420.52 g/mol for the 4-fluorophenyl derivative) may exhibit better bioavailability than higher MW compounds (e.g., 442.60 g/mol for the tetrahydronaphthalene analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
